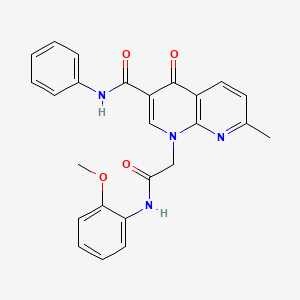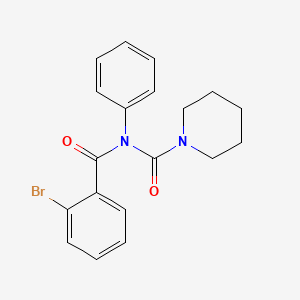
(5-(p-tolyl)isoxazol-3-yl)methyl 9H-xanthene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(5-(p-tolyl)isoxazol-3-yl)methyl 9H-xanthene-9-carboxylate” is complex, with a total of 39 bonds. These include 24 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 1 double bond, and 17 aromatic bonds. The structure also features 1 five-membered ring, 2 six-membered rings, and 1 ester .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
The compound’s unique structure, combining an oxazole moiety with a xanthene carboxylate, makes it a promising candidate for drug development. Researchers have investigated its potential as an antiviral, antibacterial, or anticancer agent. The xanthene scaffold, known for its fluorescence properties, could also be exploited for imaging purposes in biological studies .
Agrochemicals and Pest Control
The compound’s diverse structure may find applications in agrochemicals. Researchers have investigated its potential as a pesticide or herbicide due to its unique combination of aromatic rings and heterocyclic moieties. The oxazole group could enhance bioactivity against pests or weeds.
Eigenschaften
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4/c1-16-10-12-17(13-11-16)23-14-18(26-30-23)15-28-25(27)24-19-6-2-4-8-21(19)29-22-9-5-3-7-20(22)24/h2-14,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWGCDYQXLSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(p-tolyl)isoxazol-3-yl)methyl 9H-xanthene-9-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2626231.png)


![N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2626237.png)

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2626243.png)
![4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2626244.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2626245.png)
![3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2626247.png)
![5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2626249.png)
![3,6-dichloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2626250.png)
![N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2626252.png)

![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2626254.png)